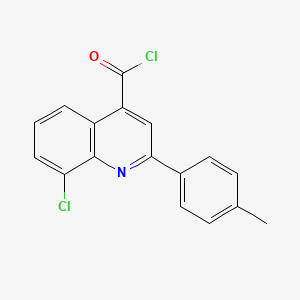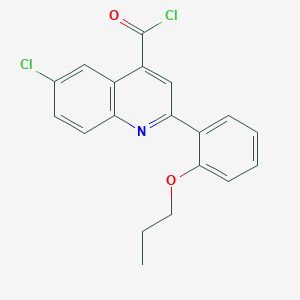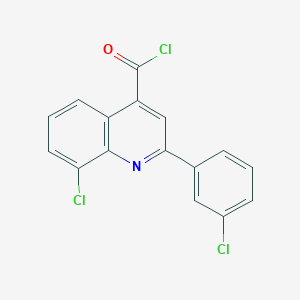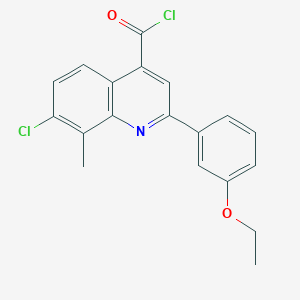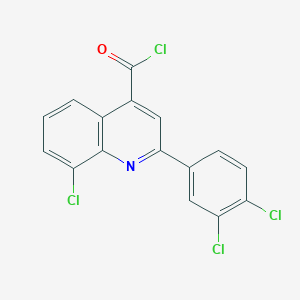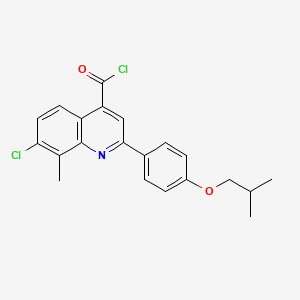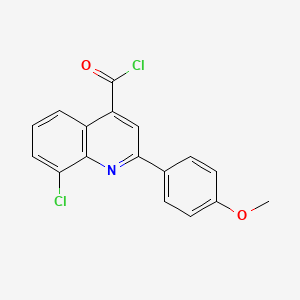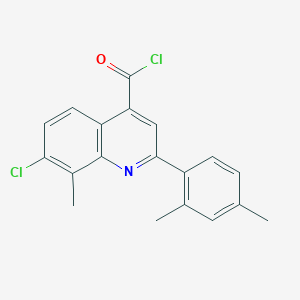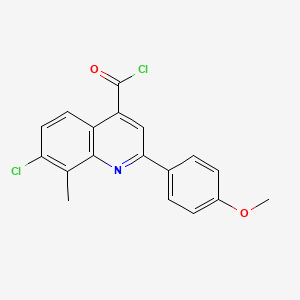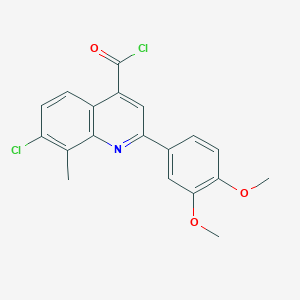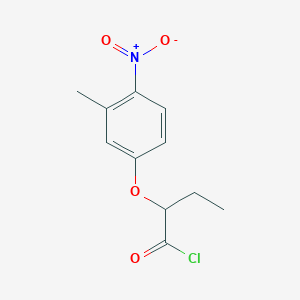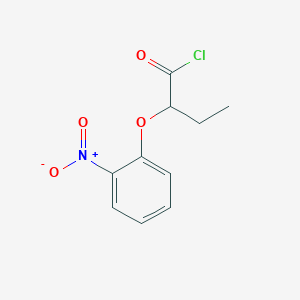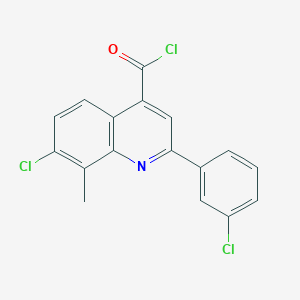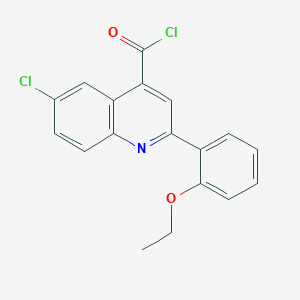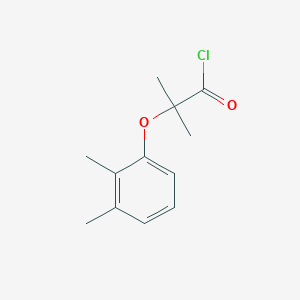
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride
Overview
Description
Scientific Research Applications
GLC Analysis in Urine
A study by Szinai et al. (1973) developed a sensitive and accurate Gas-Liquid Chromatography (GLC) method for analyzing a new anticonvulsant drug, 1-(2,6-dimethylphenoxy)-2-aminopropane, using an isomer of the target compound as an internal standard. This research demonstrated the compound's application in analytical chemistry, particularly in drug detection and quantification in biological samples like urine (Szinai et al., 1973).
Structural and Conformational Analysis
Nitek et al. (2020) reported on the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. They explored the conformations of these compounds in different environments, providing insights into the molecular structures and behaviors of related substances (Nitek et al., 2020).
Synthesis of Precursors for Pyrolytic Fragmentation
Brown et al. (1988) focused on synthesizing precursors suitable for pyrolytic fragmentation to Pentatetraenone. Their research involved reactions of various compounds, including 2-phenylselenopropanoyl chloride, demonstrating the compound's utility in complex chemical synthesis processes (Brown et al., 1988).
Catalytic Activity in Organic Chemistry
A study by Vidal‐Ferran et al. (1998) investigated the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins. They explored the use of various compounds, including those with dimethylphenoxy groups, in enantioselective addition reactions, highlighting the compound's role in advancing stereoselective catalysis (Vidal‐Ferran et al., 1998).
Synthesis and Characterization in Polymer Chemistry
Son (2015) focused on synthesizing and characterizing O-Methyl Acryloyl-Oxygen Ethyl Dimethyl Epoxypropyl Ammonium Chloride, an active intermediate in polymer chemistry. This study contributes to the understanding of the synthetic processes and structural characterization of complex organic compounds (Son, 2015).
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZSCQQZUXXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



